(4-Chloro-5-fluoropyridin-3-YL)methylamine (4-Chloro-5-fluoropyridin-3-YL)methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17371139
InChI: InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2
SMILES:
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.58 g/mol

(4-Chloro-5-fluoropyridin-3-YL)methylamine

CAS No.:

Cat. No.: VC17371139

Molecular Formula: C6H6ClFN2

Molecular Weight: 160.58 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-5-fluoropyridin-3-YL)methylamine -

Specification

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
IUPAC Name (4-chloro-5-fluoropyridin-3-yl)methanamine
Standard InChI InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2
Standard InChI Key BGSHNQRLXOYRMQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)F)Cl)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(4-Chloro-5-fluoropyridin-3-yl)methylamine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 3. The chlorine and fluorine substituents at positions 4 and 5, respectively, create electronic asymmetry, while the methylamine group at position 3 introduces nucleophilic reactivity. The IUPAC name, (4-chloro-5-fluoropyridin-3-yl)methanamine, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₆ClFN₂
Molecular Weight160.58 g/mol
IUPAC Name(4-chloro-5-fluoropyridin-3-yl)methanamine
SMILESC1=C(C(=C(C=N1)F)Cl)CN
InChI KeyBGSHNQRLXOYRMQ-UHFFFAOYSA-N
PubChem CID72217458

The compound’s canonical SMILES string (C1=C(C(=C(C=N1)F)Cl)CN) encodes its connectivity, while the InChI key (BGSHNQRLXOYRMQ-UHFFFAOYSA-N) provides a standardized identifier for database searches .

Spectroscopic Signatures

While experimental spectral data remain limited in public databases, computational predictions suggest characteristic NMR signals:

  • ¹H NMR: A singlet at δ 3.8–4.1 ppm for the methylamine protons, coupled with aromatic protons at δ 7.9–8.5 ppm.

  • ¹³C NMR: Distinct peaks for C-F (δ 150–160 ppm) and C-Cl (δ 110–120 ppm) carbons, with the methylamine carbon at δ 40–45 ppm .

Mass spectrometry under electron ionization conditions would likely show a molecular ion peak at m/z 160.58, with fragments corresponding to loss of NH₂ (m/z 143) and Cl (m/z 125).

Synthesis and Manufacturing

Reductive Amination Route

The primary synthesis method involves reductive amination of 4-chloro-5-fluoropyridine-3-carbaldehyde. Using methanamine as the amine source and sodium cyanoborohydride as the reducing agent, yields of 68–72% are achievable in tetrahydrofuran at 0–5°C.

Reaction Scheme:
4-Chloro-5-fluoropyridine-3-carbaldehyde + CH₃NH₂ → (Intermediate imine) → (4-Chloro-5-fluoropyridin-3-YL)methylamine

Critical parameters:

  • Temperature: Strict control below 10°C prevents side reactions

  • Solvent: Anhydrous THF ensures imine stability

  • Catalyst: 0.1 eq. acetic acid accelerates imine formation

Nucleophilic Substitution

Substituting 3-aminomethyl-4,5-dihalopyridine precursors allows halogen exchange. For example, reacting 3-aminomethyl-4-iodo-5-fluoropyridine with CuCl in DMF at 120°C replaces iodine with chlorine, achieving 85% conversion .

Enzymatic Transamination

Emerging biotechnological approaches utilize ω-transaminases to convert 4-chloro-5-fluoropyridine-3-ketone to the target amine. Pseudomonas fluorescens-derived enzymes show 92% enantiomeric excess in phosphate buffer (pH 7.4) at 37°C.

Physicochemical Properties

Thermodynamic Parameters

Experimental data from differential scanning calorimetry (DSC) reveals:

  • Melting Point: 142–145°C (decomposition observed above 150°C)

  • Enthalpy of Fusion: ΔHfus = 28.5 kJ/mol

  • Solubility: 9.3 mg/mL in DMSO; 1.2 mg/mL in water at 25°C

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water1.2
Methanol15.8
Ethyl Acetate4.3
DCM22.1

Stability Considerations

The compound demonstrates:

  • Photostability: <5% degradation after 48h under UV-Vis light (300–800 nm)

  • Thermal Stability: Stable ≤100°C; 12% decomposition at 120°C over 24h

  • Hydrolytic Stability: pH-dependent degradation (t₁/₂ = 8h at pH 1 vs. 72h at pH 7.4)

Biological Activity and Applications

Table 3: MIC Values (μg/mL)

OrganismMIC
Methicillin-resistant Staphylococcus aureus32
Vancomycin-resistant Enterococcus64
Klebsiella pneumoniae128

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through π-π stacking with Phe31 and hydrogen bonding to Thr121 .

Anticancer Screening

NCI-60 cell line testing revealed selective activity against non-small cell lung cancer (NCI-H460) with IC₅₀ = 8.9 μM. Flow cytometry indicates G2/M phase arrest via tubulin polymerization inhibition (Kd = 2.3 μM).

Agrochemical Applications

As a precursor to fungicidal agents, derivatives exhibit EC₅₀ = 12 ppm against Puccinia triticina (wheat rust). Field trials show 89% disease suppression at 50 g/ha .

Industrial Scale-Up Challenges

Purification Difficulties

The amine’s polarity complicates crystallization. Countercurrent chromatography with heptane/ethyl acetate (7:3) achieves 99.5% purity but requires 12 theoretical plates, increasing production costs by 18%.

Byproduct Formation

Major impurities include:

  • Des-fluoro analogue: 2.1% (HPLC)

  • Oxidation product: 1.7% (pyridine N-oxide)
    Process optimization reduced these to <0.5% via controlled atmosphere (N₂ sparging) and antioxidant additives .

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